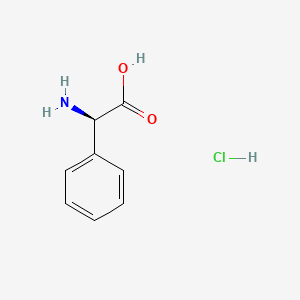

(R)-2-氨基-2-苯乙酸盐酸盐

货号 B1357099

CAS 编号:

25705-52-6

分子量: 187.62 g/mol

InChI 键: IAZPUJDTYUZJMI-OGFXRTJISA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

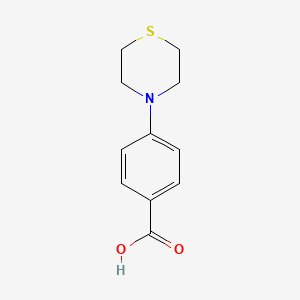

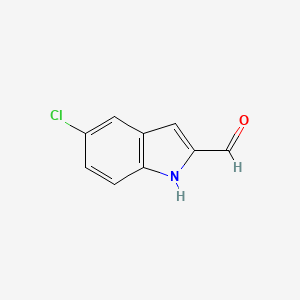

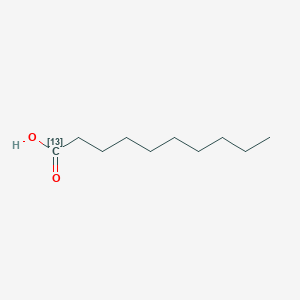

“®-2-Amino-2-phenylacetic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, making it a type of α-amino acid. The “®” denotes the absolute configuration of the chiral center in the molecule .

Synthesis Analysis

While specific synthesis methods for “®-2-Amino-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized starting with readily available materials. For instance, levobupivacaine hydrochloride is synthesized starting with (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation .Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-phenylacetic acid hydrochloride” would likely include a chiral center, given the “®” designation. The Cahn-Ingold-Prelog (CIP) rules can be used to determine the absolute configuration of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-2-phenylacetic acid hydrochloride” would depend on its specific structure. For example, metformin hydrochloride, a peroral hypoglycemic agent, has the ability to suppress gluconeogenesis, form free fatty acids, and oxidize fats .科学研究应用

-

Material Science and Biocatalysis

- Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- These peptides can be engineered to bind to specific materials, and the addition of a second functionality (biological, chemical, or physical property-changing) to MBPs allows for the design of advanced materials and analytical tools .

-

Pharmacokinetics

-

Photocatalytic Methods for Amino Acid Modification

-

Phenolic-Protein Conjugates

- Proteins and phenolic compounds are two types of food ingredients with distinct functionalities . Many attempts have been made to conjugate phenolic compounds with proteins through covalent linkages .

- The synthesized phenolic–protein conjugates exhibit improved biological properties (e.g., antioxidant, anticancer, and antimicrobial activities) as compared with native proteins .

- Phenolic–protein conjugates have been developed as antioxidant emulsions for nutraceutical delivery, edible films for food packaging, stabilizers for metal nanoparticles, and hydrogels and nanoparticles for controlled drug release .

-

Synthesis of α-Amino Ketones

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPUJDTYUZJMI-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-phenylacetic acid hydrochloride | |

CAS RN |

25705-52-6 |

Source

|

| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-Propanol-1,1-d2

40422-04-6

Dideutero(phenyl)methanol

21175-64-4

5-Chloro-1H-indole-2-carbaldehyde

53590-49-1

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)